

(S)-3-Benzylmorpholine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (S)-3-Benzylmorpholine

Cat. No.: B1279427

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CAS Number: 77897-23-5

This technical guide provides an in-depth overview of **(S)-3-Benzylmorpholine**, a chiral organic compound of significant interest to researchers, scientists, and professionals in drug development. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and analysis, and its relevance in pharmaceutical research.

Chemical and Physical Properties

(S)-3-Benzylmorpholine is a substituted morpholine derivative. The physicochemical properties of **(S)-3-Benzylmorpholine** and its hydrochloride salt are summarized below. Data for the racemic mixture (3-Benzylmorpholine) is also included for comparison.

Property	(S)-3-Benzylmorpholine	(S)-3-Benzylmorpholine HCl	3-Benzylmorpholine (racemic)
CAS Number	77897-23-5	1172897-29-8[1]	7684-27-7[2]
Molecular Formula	C ₁₁ H ₁₅ NO[3]	C ₁₁ H ₁₆ ClNO[4]	C ₁₁ H ₁₅ NO[2]
Molecular Weight	177.24 g/mol [3]	213.70 g/mol [4]	177.24 g/mol [2]
Appearance	-	White or light brown powder[5]	Colorless liquid[2]
Melting Point	-	-	-18 to -23 °C[2]
Boiling Point	-	-	162-164 °C; 122-127 °C (8 Torr)[2]
Solubility	Soluble in many organic solvents such as ethanol, ether, and benzene.[2]	-	Soluble in many organic solvents such as ethanol, ether, and benzene.[2]

Safety Information

The following table summarizes the key safety information for 3-Benzylmorpholine and its hydrochloride salt. It is crucial to handle this compound in a well-ventilated area and use appropriate personal protective equipment.

Hazard Information	3-Benzylmorpholine Hydrochloride
Pictograms	GHS07[6]
Signal Word	Warning[6]
Hazard Statements	H302: Harmful if swallowed[6]
Precautionary Statements	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Storage	Store in a cool, dry, well-ventilated place, away from fire and oxidizing agents.[2] Store at 0 - 8 °C.[5]

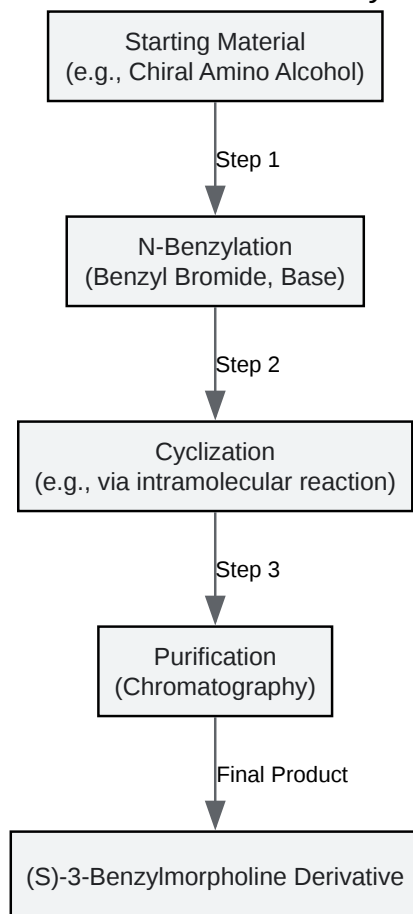
Experimental Protocols

Synthesis of (S)-3-Benzylmorpholine

A common method for the synthesis of 3-substituted morpholines involves the benzylation of a suitable morpholine precursor. A detailed, multi-step synthesis for a closely related compound, (S)-(4-Benzylmorpholin-3-yl)methanol, provides a strong basis for the synthesis of **(S)-3-Benzylmorpholine**. The general approach involves the protection of the morpholine nitrogen with a benzyl group, followed by necessary modifications and deprotection if required.

A plausible synthetic route starting from L-Phenylalanine can be envisioned, leading to the formation of the chiral morpholine ring. A generalized workflow for the synthesis of a benzylmorpholine derivative is depicted below.

Generalized Synthesis Workflow for a Benzylmorpholine Derivative



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Caption: A generalized workflow for the synthesis of a benzylmorpholine derivative.

Detailed Alkylation Step (Example):

The following protocol details the N-alkylation of a morpholine derivative, a key step in the synthesis.^[1]

- Reaction: (S)-Morpholin-3-ylmethanol is reacted with benzyl bromide in the presence of N-ethyl-N,N-diisopropylamine (DIPEA) as a base.^[1]

- Solvent: Acetonitrile.[1]
- Temperature and Time: The reaction is carried out at room temperature (approximately 20°C) for 2 hours.[1]
- Workup: The reaction mixture is concentrated under reduced pressure. The residue is then dissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions. The organic layer is dried over sodium sulfate, filtered, and concentrated to yield the product.[1]
- Yield: This procedure has been reported to yield 89% of the desired product.[1]
- Characterization: The product can be characterized by mass spectrometry, which should show an $[M+H]^+$ ion corresponding to the molecular weight of the N-benzylated product.[1]

Analytical Methods

The purity and identity of **(S)-3-Benzylmorpholine** can be determined using a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC):

A stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed for the analysis of benzylmorpholine derivatives.

- Column: A C18 column (e.g., 150 x 4.6 mm, 3.5 μ m) is suitable for separation.[7]
- Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent like acetonitrile is typically employed.[1][7]
- Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used for aromatic compounds like **(S)-3-Benzylmorpholine**. [1]
- Impurity Profiling: HPLC coupled with mass spectrometry (HPLC-MS) can be used to identify and quantify any impurities.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation and confirmation of **(S)-3-Benzylmorpholine**.

- ^1H NMR: Expected signals would include multiplets for the aromatic protons of the benzyl group (typically in the range of δ 7.2–7.4 ppm), and characteristic signals for the morpholine ring protons and the benzylic methylene protons.[\[1\]](#)
- ^{13}C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl group and the morpholine ring.

Mass Spectrometry (MS):

Mass spectrometry, particularly with a soft ionization technique like electrospray ionization (ESI), is used to confirm the molecular weight of the compound. The ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule $[\text{M}+\text{H}]^+$.[\[1\]](#)

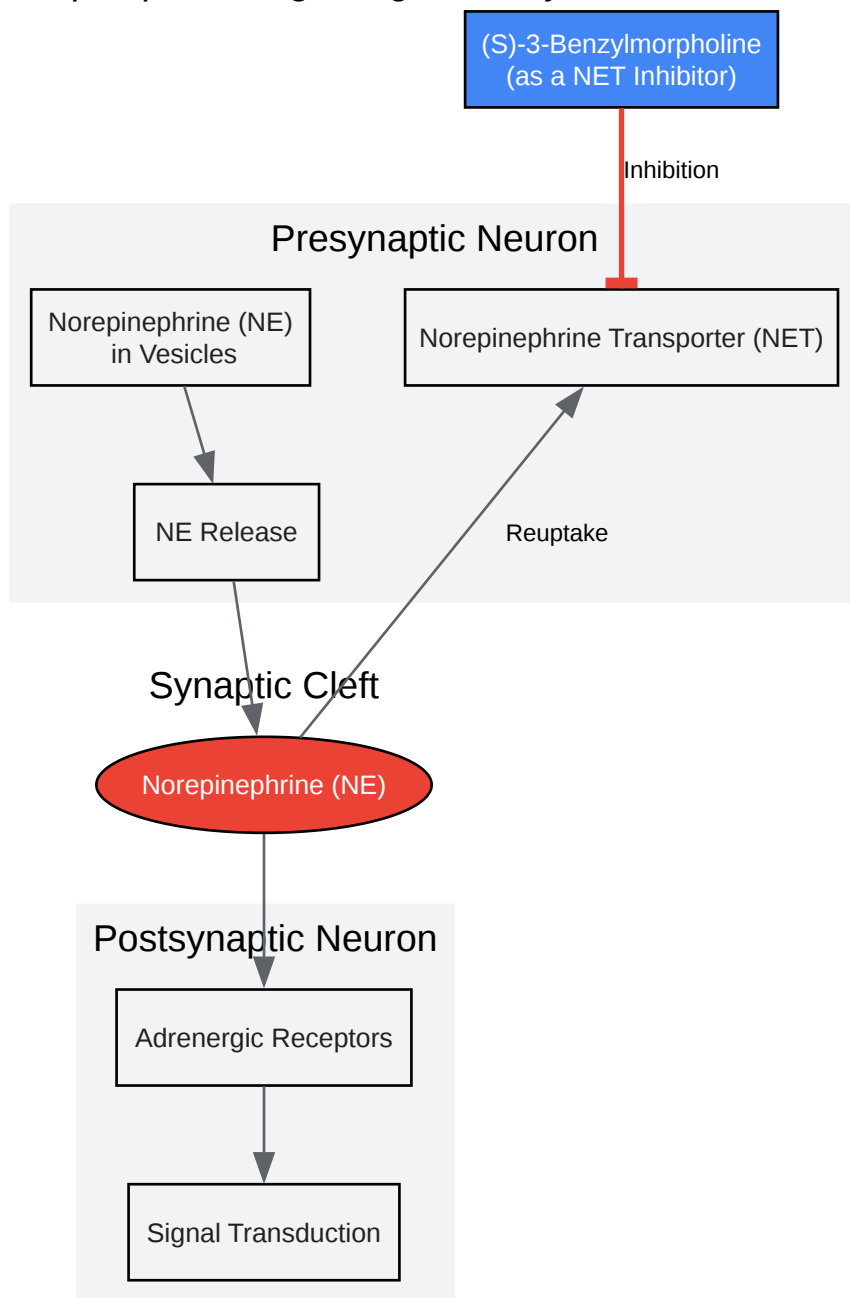
Applications in Drug Development

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties, which can impart improved pharmacokinetic profiles to drug candidates.[\[8\]\[9\]](#) Morpholine-containing compounds have a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[\[9\]](#)

Derivatives of benzylmorpholine have shown significant potential in neuroscience research. They are structurally related to compounds that act as norepinephrine transporter (NET) inhibitors.[\[5\]\[10\]](#) Inhibition of NET increases the concentration of norepinephrine in the synaptic cleft, a mechanism of action for many antidepressant medications.

Research has indicated that certain benzylmorpholine derivatives possess antidepressant and antinociceptive (pain-reducing) activities.[\[1\]](#) Furthermore, some studies suggest potential neuroprotective properties, highlighting their therapeutic potential in neurodegenerative diseases.[\[1\]](#)

Norepinephrine Signaling Pathway and NET Inhibition

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Caption: A diagram illustrating the role of a NET inhibitor in the norepinephrine signaling pathway.

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